molecular formula C9H20N2O4S B13608226 tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate

tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate

Cat. No.: B13608226
M. Wt: 252.33 g/mol
InChI Key: OAYCXMRRUOZAIE-SSDOTTSWSA-N
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Description

tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate: is a chemical compound with a molecular formula of C10H21N2O4S It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a methylsulfamoyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivative. One common method involves the use of tert-butyl chloroformate and a sulfonamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonamide group plays a crucial role in this interaction by forming hydrogen bonds and electrostatic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

  • tert-butyl 2-(methylamino)ethylcarbamate
  • tert-butyl Methyl[2-(methylamino)ethyl]carbamate

Comparison: tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate is unique due to the presence of the methylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in its interactions with molecular targets. The presence of the sulfonamide group also allows for a broader range of chemical modifications and applications .

Properties

Molecular Formula

C9H20N2O4S

Molecular Weight

252.33 g/mol

IUPAC Name

tert-butyl N-[(2R)-2-(methylsulfamoyl)propyl]carbamate

InChI

InChI=1S/C9H20N2O4S/c1-7(16(13,14)10-5)6-11-8(12)15-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m1/s1

InChI Key

OAYCXMRRUOZAIE-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)S(=O)(=O)NC

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)S(=O)(=O)NC

Origin of Product

United States

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